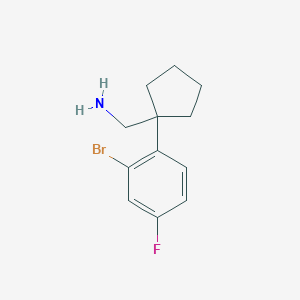

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

Beschreibung

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine (CAS: 1704092-27-2) is a halogenated cyclopentane derivative featuring a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring. The compound’s structure includes a cyclopentane ring fused to a methanamine group, conferring conformational rigidity and influencing its physicochemical properties.

Eigenschaften

Molekularformel |

C12H15BrFN |

|---|---|

Molekulargewicht |

272.16 g/mol |

IUPAC-Name |

[1-(2-bromo-4-fluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI-Schlüssel |

NSBWBBMYLYUGCD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin beinhaltet typischerweise die folgenden Schritte:

Bromierung und Fluorierung: Das Ausgangsmaterial, Phenylcyclopentan, wird einer Bromierung und Fluorierung unterzogen, um die Brom- und Fluorsubstituenten am Phenylring einzuführen.

Methanamineinführung: Das Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Methanamin umgesetzt, um die Methanamingruppe einzuführen.

Industrielle Produktionsverfahren:

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brom- und Fluorgruppen können durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, die den Oxidationszustand der Substituenten verändern.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid in polaren Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können durch nucleophile Substitution Derivate entstehen, bei denen die Brom- oder Fluorsubstituenten durch verschiedene funktionelle Gruppen ersetzt werden.

Wissenschaftliche Forschungsanwendungen

1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und Stoffwechselwegen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

2-Brom-4-fluoroacetanilid: Teilt die Brom- und Fluorsubstituenten, unterscheidet sich aber in der Acetanilidgruppe.

1-(5-Brom-2-fluorphenyl)cyclopentanmethanamin: Ähnliche Struktur, aber mit unterschiedlicher Positionierung der Brom- und Fluorgruppen.

Einzigartigkeit: 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Cyclopentanrings, der seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin, das seine Herstellung, Reaktionen, Anwendungen, Wirkungsmechanismen und den Vergleich mit ähnlichen Verbindungen umfasst.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and inferred applications based on available evidence:

*Note: logP values are estimated based on substituent contributions using the Crippen method.

Key Comparative Insights

- This may enhance binding affinity in biological targets like G-protein-coupled receptors.

- Lipophilicity : The bromine substituent increases logP by ~0.7 units compared to the chlorine analog, favoring blood-brain barrier penetration .

- Electron-Withdrawing Groups : The nitro group in 1-(2-nitrophenyl)cyclopentanemethanamine lowers pKa of the amine (predicted ~8.5 vs. ~9.2 for the target compound), altering ionization under physiological conditions .

Biologische Aktivität

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cellular processes, interactions with proteins, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H14BrF

- Molecular Weight : 273.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neuronal Signaling : This compound has shown potential in modulating neuronal excitability by interacting with sodium channels, particularly Na v1.6, which is crucial for action potential propagation in neurons .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis by affecting key signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are vital for cell survival and proliferation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Neuronal Signaling | Modulates excitability through sodium channel interactions |

| Apoptosis | Induces apoptosis in cancer cell lines |

| Cell Cycle Regulation | Affects G1/S transition through MAPK/ERK and PI3K/Akt pathways |

| Anti-infection Properties | Exhibits antimicrobial activity against various pathogens |

| Protein Interaction Modulation | Alters protein-protein interactions relevant to neurodegenerative diseases |

Case Studies

-

Neuronal Excitability Modulation :

- A study demonstrated that derivatives of this compound could enhance the binding affinity to Na v1.6 channels, leading to increased neuronal excitability. This was validated through patch-clamp electrophysiology techniques, revealing significant changes in action potential firing rates in cultured neurons .

- Anticancer Activity :

- Antimicrobial Effects :

Research Findings

Recent research has focused on optimizing the structure of this compound for enhanced biological activity. Modifications at the cyclopentane ring have been explored to improve selectivity towards specific protein targets while minimizing off-target effects.

Key Findings:

- Structural modifications led to compounds with improved potency against Na v1.6 channels.

- Certain analogs exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.